1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Overview
Description
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C19H29NO7 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}piperidine oxalate is 383.19440226 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperidine Derivatives in Therapeutic Applications
Piperazine and piperidine structures are integral to a wide array of therapeutic drugs. These compounds have been utilized in medications across various therapeutic classes, including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antivirals, and anti-inflammatories. The versatility of the piperidine ring allows for the development of drugs with diverse pharmacological properties. A review of patents reveals the breadth of applications for piperazine derivatives, highlighting their role in CNS agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamines, as well as pain relief and imaging applications. The flexibility of the piperidine scaffold in drug design is evident, with slight modifications to its substitution pattern enabling significant differences in medicinal potential. This underscores the potential of derivatives like "1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}piperidine oxalate" in therapeutic applications, though specific research on this compound would be needed to elucidate its particular uses (Rathi, Syed, Shin, & Patel, 2016).
Antioxidant Properties and Oxidative Stress Mitigation
Research on the antioxidant capacity of various compounds, including those related to piperidine derivatives, highlights the importance of understanding the chemical mechanisms behind antioxidant assays. This knowledge is crucial for evaluating the potential antioxidant properties of "1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}piperidine oxalate." Antioxidants play a significant role in mitigating oxidative damage and stress in biological systems, with implications for addressing conditions related to metabolic syndrome and other health issues. The categorization of assays based on hydrogen atom transfer (HAT) and electron transfer (ET) provides a framework for assessing the antioxidant capabilities of compounds, which could extend to the study of piperidine derivatives for their potential health benefits (Huang, Ou, & Prior, 2005).
Environmental Applications and Biodegradation
The study of the environmental fate, biodegradation, and sorption behaviors of organic compounds, including phenoxy herbicides and related chemicals, offers insights into the potential environmental applications of "1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}piperidine oxalate." Understanding how these compounds interact with soil, organic matter, and microbial communities can inform their safe and effective use in agriculture, pollution control, and environmental remediation. The behavior of similar compounds in aquatic environments and their interaction with microbial populations could provide a basis for evaluating the environmental impact and degradation pathways of piperidine derivatives (Werner, Garratt, & Pigott, 2012); (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Properties
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.C2H2O4/c1-2-20-16-6-8-17(9-7-16)21-15-14-19-13-12-18-10-4-3-5-11-18;3-1(4)2(5)6/h6-9H,2-5,10-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCAJBIABGPKKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.